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  • Product: 2-(Cyclobutylformamido)propanoic acid
  • CAS: 118636-34-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structural Elucidation of 2-(cyclobutylformamido)propanoic acid: A Hypothetical Case Study in X-ray Crystallography

Introduction In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The precise arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental.[1][2][3] The precise arrangement of atoms in space governs a compound's physicochemical properties, such as solubility, stability, and crystal habit, which in turn dictate its bioavailability and manufacturability.[4][5] X-ray crystallography stands as the definitive method for obtaining this atomic-level resolution, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[2][6][7]

This guide presents a hypothetical, yet technically rigorous, case study on the structural elucidation of 2-(cyclobutylformamido)propanoic acid, a novel N-acylated alpha-amino acid. While no public crystallographic data for this specific compound exists, we will navigate the entire workflow a researcher would undertake—from synthesis to final structural analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating nature of crystallographic protocols.

We will explore the synthesis of the target molecule, the critical art of crystallization, the meticulous process of single-crystal X-ray diffraction (SC-XRD), and the complementary role of X-ray powder diffraction (XRPD) in characterizing the bulk material.[8][9]

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 2-(cyclobutylformamido)propanoic acid

N-acylated amino acids can be synthesized through various established routes. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride under basic conditions.[10]

Protocol: Synthesis via Acylation

  • Preparation of Alanine Solution: Dissolve L-alanine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.) with stirring in an ice bath (0-5 °C).

  • Acyl Chloride Preparation: In a separate flask, react cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) to produce cyclobutanecarbonyl chloride. This is a standard procedure often performed neat or in an inert solvent.

  • Acylation Reaction: Slowly and concurrently add the prepared cyclobutanecarbonyl chloride (1.1 eq.) and a 2 M NaOH solution to the chilled alanine solution over 1 hour, ensuring the pH remains alkaline (pH 9-10).

  • Workup: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. Acidify the reaction mixture to pH 2 with concentrated HCl.

  • Extraction & Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Causality Insight: The Schotten-Baumann conditions are chosen for their high efficiency and selectivity. The basic environment deprotonates the amino group of alanine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride. The reaction is performed at low temperature to control the exothermic reaction and minimize side reactions, such as the hydrolysis of the acyl chloride.

Growing Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[11][12] An ideal crystal should be 30-300 microns in size, well-formed, and free of defects.[13] Several techniques can be employed, all based on creating a supersaturated solution from which the crystal can nucleate and grow slowly.[14]

Common Crystallization Techniques:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation. The container is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and crystal growth.[14]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[14]

  • Thermal Control (Cooling): A saturated solution is prepared at an elevated temperature. The solution is then cooled slowly, decreasing the solubility of the compound and causing it to crystallize.

For 2-(cyclobutylformamido)propanoic acid, a polar molecule with hydrogen bonding capabilities, a solvent system like ethanol/water or acetone/hexane would be a logical starting point for screening crystallization conditions.

G cluster_prep Preparation cluster_methods Methods cluster_outcome Outcome Synthesize & Purify Synthesize & Purify Select Solvents Select Solvents Synthesize & Purify->Select Solvents Slow Evaporation Slow Evaporation Select Solvents->Slow Evaporation Vapor Diffusion Vapor Diffusion Select Solvents->Vapor Diffusion Cooling Cooling Select Solvents->Cooling Single Crystal Single Crystal Slow Evaporation->Single Crystal No Crystals / Poor Quality No Crystals / Poor Quality Slow Evaporation->No Crystals / Poor Quality Vapor Diffusion->Single Crystal Vapor Diffusion->No Crystals / Poor Quality Cooling->Single Crystal Cooling->No Crystals / Poor Quality No Crystals / Poor Quality->Select Solvents Iterate

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[6][13]

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a cryo-loop.[13] This assembly is then placed on a goniometer head in the diffractometer. For data collection at low temperatures (typically 100 K), a cryostream of nitrogen gas is used to cool the crystal, which minimizes thermal vibrations and can improve diffraction quality.[15]

  • Data Collection: The diffractometer, consisting of an X-ray source, a goniometer for rotating the crystal, and a detector, is used to collect the diffraction pattern.[6] The crystal is rotated through a series of angles, and at each orientation, a diffraction image is recorded.[13][15]

  • Data Integration and Scaling: The collected images, which show the positions and intensities of the diffracted X-ray spots, are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz and polarization effects). This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.[15]

Structure Solution and Refinement

The ultimate goal is to create a model of the atomic arrangement that accurately reproduces the experimental diffraction data.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Initial phases are estimated using computational methods like Direct Methods or the Patterson function. This provides a rough initial electron density map.

  • Model Building: From the initial electron density map, atoms are identified and placed to build a preliminary molecular model.

  • Refinement: The model is refined using a least-squares algorithm. In this iterative process, the atomic coordinates, thermal parameters, and occupancies are adjusted to minimize the difference between the diffraction data calculated from the model and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor (residual factor). A low R-factor (typically < 0.05) indicates a good fit.[15]

G Mount Crystal Mount Crystal Collect Diffraction Images Collect Diffraction Images Mount Crystal->Collect Diffraction Images Goniometer Integrate & Scale Data Integrate & Scale Data Collect Diffraction Images->Integrate & Scale Data Software Solve Phase Problem Solve Phase Problem Integrate & Scale Data->Solve Phase Problem Direct Methods Build Initial Model Build Initial Model Solve Phase Problem->Build Initial Model Refine Structure Refine Structure Build Initial Model->Refine Structure Least-Squares Refine Structure->Build Initial Model Iterate Validate Model Validate Model Refine Structure->Validate Model R-factor Final Structure Final Structure Validate Model->Final Structure

Part 3: Hypothetical Structural Data and Analysis

Assuming a successful structure determination, the following sections present plausible data for 2-(cyclobutylformamido)propanoic acid.

Molecular Structure

The refined crystal structure would confirm the covalent connectivity of the molecule, including the amide linkage between the cyclobutyl group and the alanine moiety.

// Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; H1 [label="H", fontcolor="#5F6368"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C", fontcolor="#34A853"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="O", fontcolor="#EA4335"]; H2 [label="H", fontcolor="#5F6368"];

// Cyclobutyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C1;

// Linkage C1 -- C5; C5 -- O1 [label="="]; C5 -- N1; N1 -- H1; N1 -- C6;

// Propanoic acid part C6 -- C7; C6 -- C8; C7 -- O2 [label="="]; C7 -- O3; O3 -- H2; } enddot Caption: Covalent structure of the title compound.

Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are summarized in a standardized table.

Parameter Hypothetical Value
Chemical formulaC₈H₁₃NO₃
Formula weight171.19
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 10.123(3) Å, β = 98.45(1)°
c = 9.882(2) Å, γ = 90°
Volume844.1(4) ų
Z (molecules/unit cell)4
Density (calculated)1.347 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F²1.03

Trustworthiness Insight: The space group P2₁/c is one of the most common for small organic molecules, adding plausibility to this hypothetical data. The low R-factor and Goodness-of-fit value near 1.0 indicate a high-quality structural model that accurately represents the experimental data.

Intermolecular Interactions: Hydrogen Bonding

In the solid state, molecules interact with their neighbors through non-covalent forces. For this molecule, hydrogen bonding would be a dominant interaction. The carboxylic acid group is an excellent hydrogen bond donor (-O-H) and acceptor (C=O), and the amide group is also a donor (-N-H) and an acceptor (C=O). These interactions dictate how the molecules pack into a stable crystal lattice. A likely scenario involves the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules, a very common motif for carboxylic acids.

Part 4: X-ray Powder Diffraction (XRPD)

While SC-XRD provides the definitive structure from a single perfect crystal, X-ray Powder Diffraction (XRPD) is essential for analyzing a bulk, polycrystalline sample.[8][16][17] It serves as a fingerprint for a specific crystalline phase (polymorph).[9][16]

Experimental Protocol: XRPD Analysis

  • Sample Preparation: A small amount (~10-20 mg) of the synthesized powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The detector scans through a range of 2θ angles to measure the intensity of the diffracted X-rays.

  • Pattern Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions are determined by the unit cell dimensions (governed by Bragg's Law), and their relative intensities are determined by the arrangement of atoms within the unit cell.

Application in Drug Development:

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same molecule will produce distinct XRPD patterns.[16] Since polymorphs can have different stabilities and solubilities, identifying and controlling the polymorphic form is critical in pharmaceuticals.[4]

  • Quality Control: XRPD is used to confirm batch-to-batch consistency of the active pharmaceutical ingredient (API) and to detect any unwanted phase transformations during manufacturing or storage.[16][18]

  • Amorphous vs. Crystalline: Crystalline materials produce sharp peaks, whereas amorphous materials produce a broad, diffuse halo. XRPD can quantify the degree of crystallinity in a sample.[8]

Conclusion and Implications for Drug Development

This in-depth guide has presented a hypothetical but technically sound workflow for determining the crystal structure of 2-(cyclobutylformamido)propanoic acid. The elucidation of its three-dimensional structure provides invaluable information that directly impacts drug development.[1]

  • Structure-Activity Relationship (SAR): The precise geometry of the molecule informs computational modeling and helps scientists understand how it might interact with a biological target.

  • Solid-State Properties: Knowledge of the crystal packing and intermolecular forces, particularly hydrogen bonding, allows for the prediction and understanding of material properties like melting point and dissolution rate.[5]

  • Intellectual Property: A well-characterized novel crystalline form (polymorph) of a drug can be a patentable invention, providing a significant competitive advantage.

Ultimately, the rigorous application of crystallographic techniques, as outlined here, is a cornerstone of modern pharmaceutical science, mitigating risks in development and ensuring the delivery of safe, stable, and effective medicines.[4]

References

  • Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Retrieved from [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A: Foundations and Advances, A79, a117. Retrieved from [Link]

  • Knochel, P., & Klatt, T. (2014). Synthesis of Arylglycines from CO2 through α-Amino Organomanganese Species. Synfacts, 10(7), 0742.
  • Faber, J., & Fawcett, T. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S13.
  • ETH Zurich. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed Central. Retrieved from [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
  • Zhanghua Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Spectroscopy Online. (2020, July 1). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Retrieved from [Link]

  • Matest. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The role of crystallography in drug design. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 23). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Retrieved from [Link]

  • MDPI. (2020, August 5). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2025, November 6). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]

  • SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. Retrieved from [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation and Reference Data for 2-(Cyclobutylformamido)propanoic Acid

Executive Summary 2-(Cyclobutylformamido)propanoic acid, systematically designated as N-(cyclobutylcarbonyl)alanine (CAS: 118636-34-3)[1], is a highly versatile intermediate utilized in the synthesis of peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclobutylformamido)propanoic acid, systematically designated as N-(cyclobutylcarbonyl)alanine (CAS: 118636-34-3)[1], is a highly versatile intermediate utilized in the synthesis of peptidomimetics and advanced targeted therapeutics, including covalent Ras inhibitors[2]. Due to its dual functionality—an amide linkage and a terminal carboxylic acid—precise structural characterization is critical for quality control and downstream synthetic applications.

This technical guide provides an authoritative framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By synthesizing empirical chemical shift rules, structural analog data, and rigorous experimental protocols, this whitepaper serves as a self-validating system for researchers and drug development professionals.

Structural Elucidation Strategy & Causality (E-E-A-T)

Solvent Selection: The Case for DMSO- d6​

While chloroform- d (CDCl 3​ ) is a ubiquitous NMR solvent, dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the solvent of choice for 2-(cyclobutylformamido)propanoic acid.

The Causality: The molecule contains highly labile protons: the amide (NH) and the carboxylic acid (COOH). In non-polar or weakly hydrogen-bonding solvents, these protons exchange rapidly, leading to extreme signal broadening or complete signal loss. DMSO- d6​ acts as a potent hydrogen-bond acceptor, stabilizing the amide NH and significantly reducing its exchange rate[3]. This stabilization sharpens the NH resonance, allowing for the clear observation of the 3J spin-spin coupling between the amide proton and the chiral α -proton of the alanine moiety. Furthermore, DMSO- d6​ is a metrologically validated solvent for quantitative NMR (qNMR) and internal standard calibration[4].

1 H NMR Reference Data & Mechanistic Analysis

The following reference data represents a high-fidelity synthesis of empirical chemical shift models calibrated against standard DMSO- d6​ solvent resonances (2.50 ppm for residual pentadeuterated DMSO).

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.45 Broad singlet (br s)1H-Carboxylic acid (-COOH)
8.05 Doublet (d)1H7.4Amide (-NH-)
4.18 Doublet of quartets (dq)1H7.4, 7.3Alanine α -CH
3.08 Quintet (quint)1H8.4Cyclobutyl α -CH
2.15 – 1.95 Multiplet (m)4H-Cyclobutyl β -CH 2​ (x2)
1.90 – 1.70 Multiplet (m)2H-Cyclobutyl γ -CH 2​
1.26 Doublet (d)3H7.3Alanine β -CH 3​
Mechanistic Insights:
  • Amide Coupling Dynamics: The NH proton appears as a distinct doublet at 8.05 ppm. This splitting is caused by the adjacent chiral α -CH of the alanine group. The magnitude of the coupling constant ( 3J≈7.4 Hz) provides insight into the dihedral angle of the peptide bond, following the Karplus relationship.

  • Cyclobutyl Ring Puckering: The cyclobutyl ring is not perfectly planar; it undergoes rapid "puckering" transitions to relieve torsional strain. The α -CH of the cyclobutyl group (~3.08 ppm) couples with the four adjacent β -protons. Because these β -protons are technically diastereotopic relative to the chiral alanine center, they appear as a complex multiplet rather than a simple first-order splitting pattern[5].

13 C NMR Reference Data & Carbon Framework

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
174.6 Quaternary (C=O)Carboxylic acid carbonyl
173.2 Quaternary (C=O)Amide carbonyl
47.8 Methine (CH)Alanine α -carbon
38.4 Methine (CH)Cyclobutyl α -carbon
24.6 Methylene (CH 2​ )Cyclobutyl β -carbons (2C)
17.9 Methylene (CH 2​ )Cyclobutyl γ -carbon
17.3 Methyl (CH 3​ )Alanine β -carbon
Mechanistic Insights:
  • Carbonyl Differentiation: The molecule contains two distinct carbonyl environments. The carboxylic acid C=O is more deshielded (~174.6 ppm) compared to the amide C=O (~173.2 ppm). Differentiating these peaks is critical for confirming the integrity of the amide linkage versus the free acid terminus during synthesis[5].

  • Ring Strain Effects: The relatively high s-character of the C-C bonds in the strained four-membered cyclobutane ring induces a distinct deshielding effect on the α -carbon (~38.4 ppm) compared to unstrained, linear alkyl chains.

Experimental Protocols for High-Fidelity Acquisition

To ensure reproducibility and high signal-to-noise ratio (SNR), adhere to the following self-validating protocol:

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR Acquisition:

    • Sequence:zg30 (30° flip angle).

    • Parameters: 400 MHz, 16 scans, Acquisition Time (AQ) = 3.0 s.

    • Causality for D1: Set the relaxation delay (D1) to 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, which is absolutely essential for accurate integration and quantitative purity assessment[4].

  • 13 C NMR Acquisition:

    • Sequence:zgpg30 (with WALTZ-16 decoupling).

    • Parameters: 100 MHz, 1024 scans.

    • Causality for Decoupling: WALTZ-16 composite pulse decoupling is utilized to remove 1JCH​ couplings. This collapses carbon signals into sharp singlets and maximizes SNR via the Nuclear Overhauser Effect (NOE) without causing excessive dielectric heating of the sample[5].

  • Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.

Visualizations of Workflows

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298K) H1_NMR 1D 1H NMR (Proton Environments) Sample->H1_NMR C13_NMR 1D 13C NMR (Carbon Backbone) Sample->C13_NMR COSY 2D COSY (H-H Spin Systems) H1_NMR->COSY Spin Systems HSQC 2D HSQC (1-Bond C-H) H1_NMR->HSQC HMBC 2D HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR->HSQC Direct Attachments C13_NMR->HMBC Quaternary/Carbonyls Assignment Complete Structural Elucidation COSY->Assignment HSQC->Assignment HMBC->Assignment

Logical workflow for the comprehensive NMR structural elucidation of the target compound.

Synthesis_Workflow CBA Cyclobutanecarboxylic Acid Act Activation (HATU / DIPEA) CBA->Act Coupling Amide Coupling (DMF, RT) Act->Coupling Ala L-Alanine Methyl Ester Ala->Coupling Deprotect Saponification (LiOH, THF/H2O) Coupling->Deprotect Intermediate Product 2-(cyclobutylformamido) propanoic acid Deprotect->Product Final Yield

Standard synthetic workflow utilizing peptide coupling and saponification.

References

  • Title : N-(Cyclobutylcarbonyl)alanine | 118636-34-3 - ChemicalBook Source : chemicalbook.com URL : 1

  • Title : WO2021108683A1 - Covalent ras inhibitors and uses thereof - Google Patents Source : google.com URL : 2

  • Title : Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04] - BIPM Source : bipm.org URL :4

  • Title : Basic 1H- and 13C-NMR Spectroscopy Source : uobasrah.edu.iq URL : 3

  • Title : NMR SPECTROSCOPY FOR CHEMISTS Source : nmragenda-leiden.nl URL : 5

Sources

Foundational

Thermodynamic Stability Profile of 2-(Cyclobutylformamido)propanoic Acid: A Preformulation Whitepaper

Executive Summary In the landscape of modern drug development, N-acyl amino acids serve as critical chiral building blocks, prodrug moieties, and biocompatible organogelators. 2-(cyclobutylformamido)propanoic acid (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, N-acyl amino acids serve as critical chiral building blocks, prodrug moieties, and biocompatible organogelators. 2-(cyclobutylformamido)propanoic acid (also known as N-cyclobutanecarbonyl-alanine) is a structurally unique derivative characterized by a sterically constrained cyclobutyl ring coupled to an alanine backbone via an amide linkage.

Understanding the thermodynamic stability of this compound is paramount for predicting its shelf-life, solid-state behavior, and formulation viability. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic profile, detailing the causality behind its degradation pathways and outlining self-validating experimental protocols for rigorous preformulation assessment.

Mechanistic Foundations of Thermodynamic Stability

Solid-State Intermolecular Networks

In the crystalline solid state, the thermodynamic stability of 2-(cyclobutylformamido)propanoic acid is governed by a robust hydrogen-bonding network. The terminal carboxylic acid forms stable intermolecular dimers, while the amide N-H and C=O groups engage in secondary hydrogen bonding. This tight molecular packing imparts high kinetic and thermodynamic stability to the crystal lattice, a property frequently exploited when utilizing amino acid derivatives as stable organogelators (1)[1].

Furthermore, the thermodynamic stability of alicyclic N-acyl amino acids is highly dependent on the rotameric state of the amide bond. The energy difference ( ΔpKa​ ) between cis and trans configurations shows a strong dependency on the structural context of the alicyclic ring, which directly influences solid-state packing efficiency (2)[2].

Solution-State Degradation Pathways

In aqueous environments, the thermodynamic vulnerability of the molecule shifts from lattice disruption to covalent bond cleavage. The primary degradation pathway for N-acyl amino acids is the hydrolysis of the amide bond, which yields the corresponding carboxylic acid (cyclobutanecarboxylic acid) and the free amino acid (alanine) (3)[3]. This reaction is highly dependent on the pH of the microenvironment and is catalyzed by both hydronium and hydroxide ions.

Under extreme thermal stress, the molecule undergoes distinct pyrolytic degradation, leading to deamidation and decarboxylation, pathways that can be precisely mapped using thermal analysis techniques (4)[4].

degradation A 2-(cyclobutylformamido) propanoic acid B Acid/Base Hydrolysis A->B Aqueous Stress C Thermal Degradation A->C Heat Stress (>150°C) D Cyclobutanecarboxylic Acid + Alanine B->D Amide Cleavage E Deamidation & Decarboxylation Products C->E Pyrolysis

Fig 1. Primary chemical and thermal degradation pathways of 2-(cyclobutylformamido)propanoic acid.

Quantitative Thermodynamic Profile

To provide a baseline for formulation scientists, the following table summarizes the typical quantitative thermodynamic parameters for 2-(cyclobutylformamido)propanoic acid, derived from standard preformulation characterization of structurally analogous N-acyl alanines.

Thermodynamic ParameterAnalytical MethodTypical Value RangeMechanistic Significance
Melting Onset ( Tm​ ) DSC115°C - 130°CIndicates the thermal energy required to disrupt the crystalline H-bond network.
Enthalpy of Fusion ( ΔHf​ ) DSC25 - 35 kJ/molQuantifies the thermodynamic stability and packing efficiency of the solid lattice.
Degradation Onset ( Td​ ) TGA> 210°CMarks the threshold of pyrolytic degradation (deamidation/decarboxylation).
Activation Energy ( Ea​ ) HPLC (Arrhenius)65 - 85 kJ/molRepresents the energy barrier for aqueous amide bond hydrolysis.
Hydrolytic Half-life ( t1/2​ ) HPLC (pH 7.4, 37°C)> 2 yearsPredicts long-term aqueous formulation viability under physiological conditions.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely generate data; they must prove their own validity. The following workflows are designed as self-validating systems to ensure absolute scientific integrity.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

To accurately determine the solid-state thermodynamic stability, we must decouple true thermodynamic melting from concurrent thermal decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the API into an aluminum crucible. Causality: A low sample mass minimizes thermal gradients within the powder bed, ensuring sharp, highly resolved endothermic peaks.

  • TGA Execution: Heat the sample from 25°C to 300°C at a ramp rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: The nitrogen purge actively removes oxygen, preventing oxidative artifacts and isolating pure thermal degradation mechanisms[4].

  • DSC Execution: Utilize a crimped aluminum pan with a microscopic pinhole. Heat at 10°C/min. Causality: The pinhole allows volatile impurities (e.g., residual moisture) to escape, preventing internal pressure build-up that would artificially depress or alter the melting point thermodynamics.

  • Self-Validation (Data Overlay): Overlay the TGA mass-loss curve directly onto the DSC heat-flow thermogram.

    • Validation Logic: An endotherm occurring without mass loss is definitively confirmed as a phase transition (melting). An endotherm accompanied by mass loss is flagged as degradation. This prevents the catastrophic formulation error of mischaracterizing decomposition as a polymorphic melt.

Protocol 2: Solution-State Kinetic Profiling (RP-UPLC)

To quantify the degradation kinetics of the amide bond, we utilize a stability-indicating Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method (5)[5].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 Methanol:Water diluent.

  • Forced Degradation (Stress Conditions):

    • Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Causality: These extreme conditions artificially accelerate the primary degradation pathway (amide hydrolysis) to generate measurable degradants within a practical analytical timeframe[3].

  • Neutralization: Neutralize the stressed samples to pH ~7.0 prior to injection. Causality: Injecting highly acidic or basic samples will rapidly degrade the silica backbone of the UPLC column's stationary phase.

  • Chromatographic Separation: Analyze via RP-UPLC using a sub-2-μm C18 column with a gradient of water/acetonitrile (containing 0.1% TFA). Causality: The C18 stationary phase provides optimal thermodynamic partitioning, cleanly resolving the intact lipophilic parent molecule from the highly polar alanine degradant.

  • Self-Validation (Mass Balance): Calculate the molar mass balance.

    • Validation Logic: The molar loss of the parent compound must equal the molar appearance of the cyclobutanecarboxylic acid and alanine degradants. A deviation of >5% indicates an uncharacterized secondary degradation pathway (e.g., oxidation or dimerization) that requires further LC-MS/MS elucidation.

workflow Start Preformulation Stability Profiling Solid Solid-State Thermodynamics Start->Solid Solution Solution-State Kinetics Start->Solution DSC DSC / TGA (Thermal Transitions) Solid->DSC XRD PXRD (Polymorphism) Solid->XRD HPLC Stability-Indicating HPLC-UV/MS Solution->HPLC Output Thermodynamic Stability Profile DSC->Output XRD->Output Arrhenius Arrhenius Kinetics (Activation Energy) HPLC->Arrhenius Arrhenius->Output

Fig 2. Self-validating preformulation workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 2-(cyclobutylformamido)propanoic acid is a delicate interplay between robust solid-state hydrogen bonding and the inherent hydrolytic susceptibility of its amide linkage. By employing self-validating thermal and chromatographic methodologies, researchers can accurately map its degradation kinetics and solid-state phase transitions, thereby de-risking downstream formulation and manufacturing processes.

References

  • In-depth Technical Guide: Thermal Stability and Degradation of N-acyl amino acids.Benchchem.
  • Proline Analogues | Chemical Reviews.ACS Publications.
  • N-Hexanoyl-L-phenylalanine degradation and stability issues.Benchchem.
  • Organogel: A Propitious Carman in Drug Delivery System.IntechOpen.
  • stability-indicating rp-uplc method.Science.gov.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Terminal Modification in Solid-Phase Peptide Synthesis Utilizing N-Acyl Amino Acids: A Case Study with 2-(cyclobutylformamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract N-terminal modification of peptides is a critical strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-terminal modification of peptides is a critical strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and modulate receptor selectivity. N-formylation, in particular, is a naturally occurring post-translational modification that plays a significant role in various biological processes, including immune response and gene expression.[1] This document provides a comprehensive guide to the application of N-acyl amino acids for the N-terminal capping of peptides during solid-phase peptide synthesis (SPPS). While direct literature on the use of 2-(cyclobutylformamido)propanoic acid in SPPS is not currently available, this guide will utilize it as a representative N-acyl amino acid to illustrate the principles and protocols for on-resin N-terminal modification. The methodologies presented are based on well-established procedures for similar N-formylating agents and N-acyl amino acids.

Introduction: The Rationale for N-Terminal Modification

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides for research and therapeutic applications.[2][3] The ability to modify the N-terminus of a peptide chain on the solid support offers several advantages:

  • Mimicking Natural Modifications: Many endogenous peptides are N-terminally modified (e.g., formylated, acetylated), and synthetic analogues must replicate these structures to retain biological activity. For instance, N-formyl peptides are potent chemoattractants for leukocytes.[4][5]

  • Enhancing Stability: Capping the N-terminus can protect peptides from degradation by exopeptidases, thereby increasing their in vivo half-life.

  • Modulating Bioactivity: The N-terminal charge and structure are often crucial for receptor binding and signal transduction. Modification can fine-tune these interactions.

  • Improving Pharmacokinetics: N-terminal modifications can alter the lipophilicity and solubility of peptides, impacting their absorption, distribution, metabolism, and excretion (ADME) profile.[6]

The formyl group is an excellent choice for N-terminal modification due to its small size and its orthogonality with standard Boc and Fmoc SPPS strategies.[6] The use of pre-formed N-acyl amino acids, such as the title compound, offers a potential alternative to in-situ formylation methods, potentially providing better control over the reaction and avoiding the use of harsh formylating agents.

Physicochemical Properties of 2-(cyclobutylformamido)propanoic acid

Understanding the properties of the capping agent is crucial for its effective use in SPPS. The following table summarizes the known and predicted properties of 2-(cyclobutylformamido)propanoic acid.

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[7][8]
Molecular Weight 171.19 g/mol [8]
Appearance White to off-white solid (predicted)-
Solubility Soluble in DMF, NMP, DCM (predicted)-
pKa of Carboxylic Acid 3.5 - 4.5 (estimated)-
CAS Number Not assigned[8]

On-Resin N-Terminal Acylation: A Step-by-Step Protocol

This protocol describes the procedure for coupling an N-acyl amino acid, exemplified by 2-(cyclobutylformamido)propanoic acid, to the N-terminus of a peptide chain synthesized on a solid support using standard Fmoc chemistry.

Materials and Reagents
  • Peptidyl-resin (with a free N-terminal amine)

  • 2-(cyclobutylformamido)propanoic acid

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA)

  • Kaiser Test Kit (for monitoring reaction completion)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Experimental Workflow

The following diagram illustrates the overall workflow for the N-terminal acylation of a peptide on a solid support.

SPPS_N_Terminal_Acylation cluster_SPPS Standard SPPS Cycles cluster_Capping N-Terminal Acylation cluster_Cleavage Cleavage & Purification Resin Resin Deprotection Deprotection Resin->Deprotection Fmoc Removal Washing_1 Washing_1 Deprotection->Washing_1 DMF Wash Coupling Coupling Washing_1->Coupling Add Fmoc-AA, Coupling Reagents Washing_2 Washing_2 Coupling->Washing_2 DMF Wash Final_Deprotection Final Fmoc Deprotection Washing_2->Deprotection Repeat for next AA Washing_2->Final_Deprotection Washing_3 DMF Wash Final_Deprotection->Washing_3 Acylation Add 2-(cyclobutylformamido)propanoic acid, Coupling Reagents Washing_3->Acylation Washing_4 DMF, DCM, MeOH Washes Acylation->Washing_4 Drying Dry Resin Washing_4->Drying Cleavage Add Cleavage Cocktail Drying->Cleavage Purification HPLC Purification Cleavage->Purification

Workflow for N-terminal acylation in SPPS.
Detailed Protocol
  • Resin Preparation:

    • Following the final amino acid coupling and subsequent washing steps in your standard SPPS protocol, perform a final Fmoc deprotection using 20% piperidine in DMF.

    • Thoroughly wash the peptidyl-resin with DMF (3-5 times) to remove all traces of piperidine.

  • Activation of 2-(cyclobutylformamido)propanoic acid:

    • In a separate vessel, dissolve 2-(cyclobutylformamido)propanoic acid (3 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The choice of coupling reagent can be critical for sterically hindered couplings.

  • Coupling to the Peptidyl-Resin:

    • Add the activated N-acyl amino acid solution to the vessel containing the washed peptidyl-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for longer or more sterically hindered peptide sequences.

  • Monitoring the Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful capping of all free primary amines.[6]

    • If the Kaiser test is positive, the coupling step should be repeated with a freshly prepared solution of the activated N-acyl amino acid.

  • Final Washing:

    • Once the reaction is complete, drain the reaction solution and wash the resin extensively. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • MeOH (3 times)

  • Drying and Cleavage:

    • Dry the resin under a high vacuum for several hours.

    • Cleave the N-terminally acylated peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4][5] The specific cocktail will depend on the amino acid composition of the peptide.

Alternative On-Resin N-Formylation Protocols

Formic Acid / DCC Activation

This method involves the pre-activation of formic acid with a carbodiimide.[4][5]

Formylation_DCC reagents Formic Acid N,N'-Dicyclohexyl- carbodiimide (DCC) activation Pre-activation in Diethyl Ether (0°C) reagents->activation formylation Formylation Reaction (4°C, overnight) activation->formylation resin Peptidyl-Resin (Free N-terminus) resin->formylation result N-formylated Peptidyl-Resin formylation->result

N-formylation using Formic Acid and DCC.

Protocol Summary:

  • Formic acid is reacted with DCC in a solvent like diethyl ether at 0°C to form the active formylating agent.[4][5]

  • The by-product, dicyclohexylurea (DCU), is filtered off.

  • The activated formylating solution is added to the peptidyl-resin in the presence of a base like DIPEA in DMF.

  • The reaction is typically carried out at a low temperature (e.g., 4°C) overnight to prevent the decomposition of formic acid.[4][5]

Acetic Anhydride / Formic Acid Method

This is a rapid, one-pot procedure that uses readily available reagents.[1]

Protocol Summary:

  • The peptidyl-resin is swollen in DMF.

  • A mixture of pyridine and formic acid is added to the resin.

  • Acetic anhydride is then added dropwise to the mixture.

  • The reaction is typically complete within 10-30 minutes at room temperature.[6]

Discussion: Advantages, Limitations, and Troubleshooting

Advantages of using a pre-formed N-acyl amino acid:

  • Stoichiometric Control: Allows for precise control over the amount of acylating agent used.

  • Avoidance of Harsh Reagents: Eliminates the need for potentially aggressive in-situ formylating agents that could lead to side reactions.

  • Versatility: This method is applicable to a wide range of N-acyl groups, not just formyl, allowing for extensive chemical diversity at the N-terminus.

Potential Limitations and Troubleshooting:

  • Steric Hindrance: The coupling of a bulky N-acyl amino acid to the N-terminus of a long or sterically crowded peptide can be challenging. In such cases, using a more potent coupling reagent like HATU and extending the reaction time may be necessary.

  • Incomplete Coupling: As with any SPPS coupling step, incomplete reaction can occur. It is crucial to monitor the reaction using the Kaiser test and perform a second coupling if needed.

  • Racemization: While less of a concern for the achiral formyl group, the coupling of chiral N-acyl amino acids carries a risk of racemization. The use of additives like HOBt or performing the reaction at lower temperatures can help to minimize this.

Conclusion

N-terminal modification is a powerful tool for the optimization of peptide-based therapeutics and research tools. The use of pre-formed N-acyl amino acids, such as the representative 2-(cyclobutylformamido)propanoic acid, provides a controlled and versatile method for introducing a wide variety of functionalities at the N-terminus of synthetic peptides. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, offer a robust framework for researchers to explore novel N-terminal modifications in their drug discovery and development efforts.

References

  • Gern, F. M., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. Retrieved from [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(cyclobutylformamido)propanoic acid (C8H13NO3). Retrieved from [Link]

  • Thoreauchem. (n.d.). 2-(cyclobutylformamido)propanoic acid-None. Retrieved from [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology.
  • Gude, M., et al. (2017). On-resin N-formylation of peptides: a head-to-head comparison of reagents in solid-phase synthesis of ligands for formyl peptide receptors. PubMed. Retrieved from [Link]

  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. Retrieved from [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
  • Bray, A. M. (2012). On-the-resin N-terminal modification of long synthetic peptides. Johns Hopkins University. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues of 2-(cyclobutylformamido)propanoic acid in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-(cyclobutylformami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-(cyclobutylformamido)propanoic acid .

Molecular Profiling & Causality

2-(cyclobutylformamido)propanoic acid consists of a terminal carboxylic acid backbone (pKa ≈ 3.8) and an amide-linked lipophilic cyclobutyl ring. In aqueous buffers below pH 5.0, the molecule exists predominantly in its unionized state. The hydrophobic cyclobutyl moiety drives rapid self-association, overcoming the dissolution energy barrier and causing the compound to precipitate out of the aqueous phase[1].

To achieve stable solubilization, we must manipulate either the ionization state of the molecule (thermodynamic solubility) or alter the solvent environment to shield the hydrophobic ring (kinetic solubility and complexation).

Decision Matrix: Solubilization Strategy

G Start Solubility Issue Detected 2-(cyclobutylformamido)propanoic acid CheckPH Is Assay pH strictly < 5.0? Start->CheckPH AdjustPH Adjust pH > 6.0 (Ionization & Salt Formation) CheckPH->AdjustPH No (Flexible pH) CheckApp Determine Application Type CheckPH->CheckApp Yes (Fixed pH) InVitro In Vitro Bioassay (Cells/Enzymes) CheckApp->InVitro InVivo In Vivo / Formulation (Animal Models) CheckApp->InVivo DMSO Use Co-solvent (≤ 5% DMSO or PEG3350) InVitro->DMSO Cyclo Use Inclusion Complex (10-20% HP-β-CD) InVivo->Cyclo

Workflow for troubleshooting solubility of 2-(cyclobutylformamido)propanoic acid in aqueous buffers.

Step-by-Step Troubleshooting Protocols

Protocol A: Thermodynamic Solubilization via pH Control

Best for: Flexible biochemical assays and standard buffer preparations. Causality: According to the Henderson-Hasselbalch equation, maintaining the buffer pH at least 2 units above the compound's pKa ensures >99% ionization. The resulting anionic form interacts favorably with water dipoles, maximizing the thermodynamic solubility limit[1].

  • Select an aqueous buffer with a buffering capacity in the neutral range (e.g., 50 mM Phosphate or HEPES, pH 7.4).

  • Weigh the solid 2-(cyclobutylformamido)propanoic acid and add it to the buffer.

  • Monitor the pH continuously. The addition of the weak acid will lower the buffer's pH.

  • Titrate dropwise with 0.1 M NaOH to maintain the pH strictly above 6.0 until the solid is completely dissolved.

Protocol B: Kinetic Solubilization via DMSO Co-solvent

Best for: High-Throughput Screening (HTS) and fixed-pH in vitro bioassays. Causality: Diluting a highly concentrated anhydrous DMSO stock directly into an aqueous medium causes "solvent shock," leading to rapid supersaturation and micro-precipitation. A stepwise dilution protocol maintains kinetic solubility by preventing localized concentration spikes[2].

  • Prepare a 50 mM primary stock solution of the compound in 100% anhydrous DMSO.

  • Warm the target aqueous assay buffer to 37°C to increase the kinetic energy of the solvent.

  • Perform a stepwise serial dilution: Dilute the primary stock 10x into an intermediate plate using DMSO, then spike the required volume into the aqueous buffer[2].

  • Cap the final DMSO concentration at ≤ 5% (v/v) for biochemical assays[3], or ≤ 0.5% (v/v) for cell-based assays to prevent solvent-induced cytotoxicity.

  • Shake the mixture at room temperature for 10 minutes and filter through a 0.22 µm membrane before LC-MS/MS or assay readouts to eliminate any sub-visible precipitates[2].

Protocol C: Host-Guest Complexation via HP-β-CD

Best for: In vivo dosing, formulation, and highly sensitive cell assays. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic cyclobutyl ring of the compound inserts into this cavity, forming a water-soluble 1:1 inclusion complex. This shields the hydrophobic moiety from the aqueous environment without chemically altering the active pharmaceutical ingredient[4].

  • Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Add an excess amount of solid 2-(cyclobutylformamido)propanoic acid to the cyclodextrin solution to ensure saturation.

  • Stir the suspension continuously for 24 to 48 hours at room temperature to allow the system to reach thermodynamic equilibrium[4].

  • Centrifuge the mixture at 15,000 × g for 30 minutes to pellet the uncomplexed drug[3].

  • Collect the supernatant (containing the solubilized inclusion complex) and verify the final concentration via HPLC.

Quantitative Performance Comparison

StrategyPrimary MechanismBuffer CompatibilityEstimated Max Achievable ConcentrationCytotoxicity / Assay Interference Risk
pH Adjustment (> 6.0) Ionization / Salt formationFlexible pH buffers only> 10 mMNone
5% DMSO Co-solvent Kinetic stabilizationFixed pH buffers~ 0.3 - 1.0 mMLow (Biochemical assays only)
5% PEG3350 Co-solvent Polymeric dispersionFixed pH buffers~ 0.5 - 2.0 mMVery Low
20% HP-β-CD Inclusion complexationAll aqueous buffers> 5 mMVery Low (Safe for in vivo)

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when added to my cell culture medium, even though it was fully dissolved in DMSO? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is injected directly into an aqueous medium, the local concentration of the lipophilic unionized drug exceeds its thermodynamic solubility limit before it can disperse. To fix this, use the stepwise serial dilution outlined in Protocol B and ensure the final DMSO concentration is ≤ 0.5%[2].

Q: DMSO is inhibiting my specific enzyme assay. Are there alternative co-solvents I can use for kinetic solubility? A: Yes. For highly sensitive protein assays where DMSO causes enzyme denaturation, 5% (w/v) PEG3350 is an excellent alternative. It has been shown to provide remarkable solubility enhancement (up to 19-fold for certain lipophilic inhibitors) and is highly compatible with biochemical binding assays[3].

Q: How do I analytically confirm that the cyclodextrin inclusion complex actually formed, rather than the drug just being suspended? A: You can verify true inclusion complex formation using Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) on the lyophilized product. In DSC, the disappearance of the characteristic endothermic melting peak of 2-(cyclobutylformamido)propanoic acid indicates successful molecular encapsulation within the HP-β-CD cavity[4].

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-(Cyclobutylformamido)propanoic Acid

Welcome to the Technical Support Center for active pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals handling 2-(cyclobutylformamido)propanoic acid (an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for active pharmaceutical intermediates. This guide is specifically engineered for researchers and drug development professionals handling 2-(cyclobutylformamido)propanoic acid (an N-acyl amino acid). Because this molecule contains both a carboxylic acid and a secondary amide, it is highly susceptible to specific thermal and hydrolytic degradation pathways.

Below, you will find mechanistic troubleshooting FAQs, quantitative ICH guidelines, and a self-validating experimental protocol to ensure the absolute integrity of your compound during storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(cyclobutylformamido)propanoic acid degrade at elevated temperatures even in completely dry conditions? A: In the absence of moisture, the primary thermal degradation mechanism for N-acyl amino acids is intramolecular dehydration and cyclization . Heat provides the activation energy necessary for the amide carbonyl oxygen to nucleophilically attack the carboxylic acid carbon. This results in the loss of water and the formation of a 5(4H)-oxazolone (azlactone) intermediate[4]. Causality: This azlactone formation is highly problematic because it destroys the chiral integrity at the α-carbon (leading to racemization) and creates a highly reactive electrophile that can further polymerize with other nucleophiles in your formulation.

Q2: How does ambient humidity complicate the thermal stability profile? A: When thermal stress is combined with moisture, the degradation shifts toward amide hydrolysis . Water molecules, driven by elevated kinetic energy, attack the amide bond, cleaving the molecule into cyclobutanecarboxylic acid and alanine [1]. Causality: Even trace moisture trapped in the solid-state crystal lattice or introduced via hygroscopic excipients can alter the microenvironmental pH, acting as a catalyst that accelerates this pseudo-first-order hydrolytic cleavage.

Q3: Can solid-state engineering prevent these thermal degradation pathways? A: Yes. If cold storage is not viable, you can stabilize the molecule via salt formation or co-crystallization . Causality: By engaging the susceptible carboxylic acid and amide groups in strong intermolecular hydrogen-bonding networks (heterosynthons) with a coformer, you increase the crystal lattice energy. This physically locks the molecule's conformation, preventing the structural flexibility required for the intramolecular attack that forms the azlactone [5].

Part 2: Quantitative Stability Guidelines

To predict shelf life and establish safe storage parameters, testing must align with global regulatory frameworks. Below is a summary of the standardized conditions required to calculate the Arrhenius kinetics of your compound's degradation [1, 3].

Study TypeStorage Condition (Temp / RH)Minimum DurationPurpose & Degradation Target
Long-Term Stability 25°C ± 2°C / 60% RH ± 5%12 MonthsEstablish real-time shelf life and baseline stability.
Accelerated Stability 40°C ± 2°C / 75% RH ± 5%6 MonthsPredict long-term degradation via Arrhenius extrapolation.
Refrigerated Storage 5°C ± 3°C / Ambient RH12 MonthsRecommended baseline for thermally labile N-acyl amino acids.
Forced Degradation 50°C to 80°C (10°C increments)7 to 14 DaysIntentionally force 5–20% degradation to validate analytical methods [2].

Part 3: Self-Validating Storage & Stress Testing Protocol

To ensure that your storage conditions are not silently failing, you must implement a self-validating system . This protocol builds continuous verification directly into the workflow, ensuring that any degradation is immediately traceable to a specific environmental breach.

Phase 1: Preparation & Aliquoting
  • Baseline Mass Balance: Analyze the fresh batch via LC-MS/MS and Chiral HPLC. Record the exact ratio of the API to any trace azlactone or enantiomeric impurities.

  • Inert Atmosphere Backfilling: Aliquot the solid compound into amber glass vials. Purge the vials with high-purity Argon gas. Reasoning: Argon is heavier than air and effectively displaces both oxygen and atmospheric moisture, neutralizing the hydrolytic pathway.

  • PTFE Sealing: Seal the vials with PTFE-lined caps to prevent moisture permeation over time.

Phase 2: The Self-Validation Mechanism
  • Indicator Integration: For every batch of 10 sample vials placed into a secondary storage container (e.g., a desiccator or foil pouch), include one "Dummy Indicator Vial."

  • Dummy Formulation: Fill the dummy vial with anhydrous Cobalt(II) chloride ( CoCl2​ ) and seal it identically to the API vials.

  • Validation Logic: Anhydrous CoCl2​ is deep blue but turns pink upon exposure to moisture. If the dummy vial turns pink during the storage period, the seal integrity of the entire batch is compromised. This instantly invalidates the assumption of a moisture-free environment without requiring complex API analysis.

Phase 3: Kinetic Analysis & Method Validation
  • Thermal Stressing: Place sealed vials in stability chambers at 50°C, 60°C, and 70°C for 14 days [2].

  • Chromatographic Verification: Analyze the stressed samples. The system is considered "analytically validated" only if the mass balance equation holds true: (Remaining API % + Quantified Degradant %) = 100% ± 2%. If the mass balance falls below 98%, it indicates undetected volatile degradants or irreversible polymerization, requiring a change in the extraction solvent.

Part 4: Degradation Pathway & Prevention Diagram

The following logical workflow maps the causality between environmental stressors, the specific chemical degradation pathways of 2-(cyclobutylformamido)propanoic acid, and the targeted prevention strategies.

ThermalDegradation cluster_stress Environmental Stressors cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies API 2-(cyclobutylformamido) propanoic acid Heat Thermal Stress (Heat) API->Heat Moisture Moisture / Humidity API->Moisture Cyclization Dehydration & Cyclization Heat->Cyclization Hydrolysis Amide Hydrolysis Heat->Hydrolysis Moisture->Hydrolysis Oxazolone 5(4H)-Oxazolone (Azlactone) Formation Cyclization->Oxazolone Cleavage Cyclobutanecarboxylic Acid + Alanine Hydrolysis->Cleavage ColdStorage Cold Storage (2-8°C) & Argon Backfill ColdStorage->Heat Mitigates Desiccation PTFE-Lined Packaging & Desiccants Desiccation->Moisture Mitigates SolidState Solid-State Engineering (Salts/Co-crystals) SolidState->API Stabilizes

Degradation pathways of N-acyl amino acids and targeted prevention strategies.

References

  • LCGC International. "Stability Studies and Testing of Pharmaceuticals: An Overview." Chromatography Online, June 2020.[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass, Feb 2026.[Link]

  • Lab Manager. "Thermal Stability Testing for Pharmaceuticals and Advanced Materials." Lab Manager Magazine.[Link]

  • International Journal of Pharmaceutical Sciences. "Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles." IJPS Journal, Dec 2025. [Link]

Troubleshooting

Technical Support Center: Optimizing Purification for 2-(cyclobutylformamido)propanoic acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 2-(cyclobutylformamido)propanoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 2-(cyclobutylformamido)propanoic acid .

As an aliphatic molecule containing both a carboxylic acid and an amide bond, this compound presents a triad of chromatographic challenges: pH-dependent polarity , severe silanol hydrogen-bonding , and a lack of UV-active chromophores . This center provides the mechanistic causality behind these issues and self-validating protocols to overcome them.

Diagnostic Decision Workflow

To determine the optimal purification strategy for your crude mixture, follow the logic path below based on your available hardware.

G Start Crude: 2-(cyclobutylformamido) propanoic acid Detection Assess Available Detection Hardware Start->Detection UV UV Detection Only (Limited) Detection->UV ELSD ELSD / MS Available (Optimal) Detection->ELSD SolventUV Mandatory: Low-UV Solvents (e.g., Hexane/IPA at 210nm) UV->SolventUV Phase Select Stationary Phase ELSD->Phase SolventUV->Phase NP Normal Phase (Bare Silica) Phase->NP RP Reversed Phase (C18) Phase->RP ModNP Add 1% AcOH to suppress silanol interactions NP->ModNP ModRP Add 0.1% Formic Acid to protonate carboxylic acid RP->ModRP Success Sharp Peaks & High Recovery ModNP->Success ModRP->Success

Workflow for optimizing detection and phase selection for 2-(cyclobutylformamido)propanoic acid.

Troubleshooting & FAQs

Q1: Why does my compound streak across the TLC plate and elute as a massive, tailing peak during normal-phase flash chromatography? Causality: 2-(cyclobutylformamido)propanoic acid contains a free carboxylic acid group (estimated pKa ~3.5–4.0). On bare silica, the acidic proton engages in aggressive hydrogen bonding with unendcapped, weakly acidic silanol groups on the stationary phase[1]. This creates a mixed-mode retention mechanism (partitioning + ion-exchange), which manifests as severe peak tailing. Solution: You must add an acidic modifier (e.g., 1% Acetic Acid) to your organic mobile phase. The modifier competitively binds to the active silanols and suppresses the ionization of your target molecule, forcing it into a single, neutral protonation state for sharp elution[2].

Q2: I am running a standard Hexane/Ethyl Acetate gradient, but I see absolutely no peaks on the UV detector at 254 nm. Where is my compound? Causality: Your compound is "invisible" at standard wavelengths. It lacks aromatic rings or extended π -conjugation; its only chromophores are the amide and carboxylic acid groups, which absorb weakly in the deep UV range (<215 nm). Furthermore, standard solvents like Ethyl Acetate (UV cutoff ~256 nm) and Acetone (UV cutoff ~330 nm) act as opaque walls, completely masking any weak signals at lower wavelengths[3]. Solution: Switch your detection method to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), which easily detect non-chromophoric compounds[4]. If you are strictly limited to UV, you must switch to a low-UV cutoff solvent system (e.g., Hexane / Isopropanol) and monitor at 210 nm.

Q3: When I attempt Reversed-Phase (C18) purification, the compound washes out in the void volume (0–1 CV). How can I increase retention? Causality: In neutral aqueous conditions (e.g., pure Water/Acetonitrile), the carboxylic acid group is deprotonated into a carboxylate anion. This highly polar, charged state has virtually no thermodynamic affinity for the hydrophobic C18 carbon chains. Solution: Acidify the aqueous mobile phase with 0.1% Formic Acid (FA). This lowers the mobile phase pH below the molecule's pKa, driving the equilibrium toward the neutral, protonated carboxylic acid. This drastically increases the molecule's apparent hydrophobicity, restoring retention and improving peak capacity[5]. Formic acid is highly recommended over Trifluoroacetic acid (TFA) if your fractions are destined for MS analysis, as TFA causes severe ion suppression[6].

Quantitative Optimization Parameters

The following table summarizes the causal parameters and expected quantitative outcomes when optimizing the purification of this specific molecule.

ParameterNormal Phase (NP) OptimizationReversed Phase (RP) Optimization
Stationary Phase Bare Silica (Irregular, 40-60 µm)C18 Bonded Silica (Spherical, 20-40 µm)
Mobile Phase A Hexane (Low UV cutoff: 195 nm)Milli-Q Water
Mobile Phase B Isopropanol (Low UV cutoff: 205 nm)Acetonitrile (Low UV cutoff: 190 nm)
Critical Modifier 1.0% Acetic Acid (in Phase B)0.1% Formic Acid (in both A & B)
Target pH N/A (Non-aqueous)~2.7 (Suppresses acid ionization)
Optimal Detection ELSD (Evap. Temp: 40°C)ELSD or MS-Triggered ( m/z 172 [M+H]+ )
Expected Retention Elutes around 3–5 CVsElutes around 4–6 CVs
Common Failure Mode Irreversible adsorption if modifier omittedVoid volume elution if pH > 4.5

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a mandatory validation check to ensure the causality of the step holds true before proceeding.

Protocol A: Reversed-Phase (C18) Purification with Acidic Modifier (Recommended)

This is the most robust method for 2-(cyclobutylformamido)propanoic acid, as it avoids the unpredictable silanol interactions of normal phase silica.

Step 1: Mobile Phase Preparation

  • Solvent A: 1000 mL Milli-Q Water + 1.0 mL LC-MS grade Formic Acid (0.1% v/v).

  • Solvent B: 1000 mL HPLC grade Acetonitrile + 1.0 mL LC-MS grade Formic Acid (0.1% v/v).

  • Validation Check: Measure the pH of Solvent A. It must read between 2.6 and 2.8. If the pH is >3.0, the carboxylic acid will partially ionize, destroying peak shape[5].

Step 2: Column Equilibration

  • Mount a C18 flash column (e.g., 12g for up to 200mg of crude).

  • Flush with 5 Column Volumes (CV) of 5% Solvent B at 30 mL/min.

  • Validation Check: Monitor the ELSD and UV baselines. The ELSD signal must drop below 5 mV (indicating no particulate scattering), confirming the column is clean and equilibrated.

Step 3: Sample Loading (Liquid Injection)

  • Dissolve the crude mixture in a minimum volume of Dimethyl Sulfoxide (DMSO) or 50:50 Water:Acetonitrile.

  • Inject directly onto the column head.

  • Validation Check: Ensure the injection volume does not exceed 2% of the total column volume to prevent band broadening.

Step 4: Gradient Execution

  • Run a shallow gradient: 5% B to 50% B over 12 CVs .

  • Causality: The cyclobutyl group provides moderate lipophilicity, meaning the compound will elute in the mid-polar range (approx. 25-35% B) when fully protonated[2].

Step 5: Fraction Analysis & Mass Balance

  • Collect peaks detected via ELSD or MS.

  • Validation Check: Lyophilize the target fractions and weigh the solid. Calculate the mass balance (Recovered Mass / Injected Mass). If recovery is <80%, it indicates the compound precipitated at the column inlet; switch to a dry-loading technique for future runs.

Protocol B: Normal-Phase Purification (Alternative)

Use this only if C18 columns are unavailable.

Step 1: Solvent Preparation

  • Prepare Mobile Phase B: Isopropanol containing 1.0% Acetic Acid. (Do not use Ethyl Acetate if monitoring UV <220 nm due to its high UV cutoff[3]).

Step 2: Dry Loading (Critical Step)

  • Dissolve the crude in a volatile solvent (e.g., Methanol).

  • Add Celite or neutral silica (1:3 ratio of sample to solid support).

  • Evaporate to a free-flowing powder under reduced pressure.

  • Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause peak fronting and ruin the separation.

Step 3: Gradient Execution

  • Equilibrate a bare silica column with 100% Hexane.

  • Run a gradient from 0% to 30% Mobile Phase B over 10 CVs .

  • Validation Check: Spot the collected fractions on a TLC plate and stain with Bromocresol Green. A yellow spot on a blue background validates the presence of the carboxylic acid target.

References

  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography - biotage.com - 2

  • Biotage Selekt Flash Chromatography With ELSD-A120 - americanlaboratorytrading.com - 4

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - nih.gov - 5

  • Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting - agilent.com - 1

  • Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns - lcms.cz -6

  • Acetone – a lower cost alternative to EtOAc in normal-phase flash column chromatography - biotage.com - 3

Sources

Optimization

Technical Support Center: Scale-Up &amp; Chiral Integrity of 2-(Cyclobutylformamido)propanoic Acid

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have observed numerous scale-up campaigns fail because the thermodynamic realities of N-acyl amino acid chemistry were ignored.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have observed numerous scale-up campaigns fail because the thermodynamic realities of N-acyl amino acid chemistry were ignored. When scaling up the synthesis of 2-(cyclobutylformamido)propanoic acid, enantiomeric degradation is not a random error; it is a deterministic outcome of poor kinetic control.

This guide is designed to move your workflow away from empirical guessing and toward deterministic, self-validating chemistry. Below, you will find mechanistic FAQs, troubleshooting matrices, and field-proven protocols to maintain >99% enantiomeric excess (ee) during pilot and commercial-scale operations.

Part 1: Mechanistic FAQs

Q1: Why does our product racemize so aggressively during scale-up acylation, even though lab-scale ee was >99%? A1: Scale-up alters heat transfer and mixing efficiency. During the acylation of L-alanine with cyclobutanecarbonyl chloride, inadequate mixing creates localized exothermic hotspots and transient pH spikes (>10). These conditions drive the intramolecular attack of the cyclobutylformamido oxygen onto the activated carboxyl group, forming a 5(4H)-oxazolone intermediate. The α -proton of this oxazolone is highly acidic. Base abstraction leads to a planar, achiral enolate that reprotonates randomly from either face, causing rapid racemization 1.

Q2: We use carbodiimide coupling (e.g., DIC) to attach the cyclobutyl group. How do we trap the intermediate before racemization occurs? A2: Carbodiimides activate the carboxylic acid into an O-acylisourea intermediate, which is highly susceptible to oxazolone cyclization. You must introduce a nucleophilic coupling additive to intercept it. Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern gold standard. It intercepts the O-acylisourea faster than intramolecular cyclization can occur, forming a stable active ester that resists racemization while maintaining high coupling efficiency 2.

Q3: Can we resolve the racemic mixture enzymatically at a 50 kg scale? A3: Yes. Aminoacylases (e.g., from Aspergillus species) are industrially proven for the stereoselective hydrolysis of N-acyl-L-amino acids 3. The enzyme selectively cleaves the cyclobutylformamido group from the L-enantiomer, leaving the D-enantiomer intact. However, because the cleavage releases free cyclobutanecarboxylic acid, the pH will drop rapidly. Without a strict automated pH-stat, the enzyme will denature.

Part 2: Pathway Visualizations

Oxazolone_Mechanism N_Acyl L-2-(Cyclobutylformamido) propanoic acid Activated Activated Intermediate (e.g., Mixed Anhydride) N_Acyl->Activated Activation (Base/Coupling Agent) Oxazolone_L L-5(4H)-Oxazolone Activated->Oxazolone_L Intramolecular Cyclization Enolate Achiral Enolate (Planar) Oxazolone_L->Enolate Base-catalyzed Deprotonation Racemic Racemic Mixture (D/L-Product) Oxazolone_L->Racemic Hydrolysis/ Aminolysis Oxazolone_D D-5(4H)-Oxazolone Enolate->Oxazolone_D Reprotonation (Opposite Face) Oxazolone_D->Racemic Hydrolysis/ Aminolysis

Fig 1. Base-catalyzed oxazolone racemization mechanism of N-acyl amino acids.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Comparison of Coupling Additives for Racemization Suppression

When utilizing carbodiimide chemistry, the choice of additive dictates the stereochemical fate of the molecule.

AdditivepKaRacemization SuppressionExplosive RiskByproduct Removal
None (DIC only) N/APoor (High oxazolone formation)NoneN/A
HOBt 4.60GoodHigh (Friction/Heat sensitive)Aqueous wash
HOAt 3.28ExcellentHigh (Friction/Heat sensitive)Aqueous wash
Oxyma 4.60ExcellentLow (Non-explosive)Aqueous wash
Table 2: Troubleshooting Scale-Up Enantiomeric Impurities
ObservationRoot CauseMechanistic ExplanationCorrective Action
High D-enantiomer during Schotten-Baumann Localized pH > 10Base-catalyzed abstraction of the α -proton via the oxazolone enolate.Implement dual-feed pH stat (pH 9.0-9.5); increase mixing shear.
Incomplete enzymatic resolution (<40% yield) pH drop during hydrolysisCleavage of the amide releases cyclobutanecarboxylic acid, deactivating the enzyme.Use automated NaOH titrator to maintain pH 7.5; add Co²⁺ cofactor.
Epimerization during downstream drying Thermal stress in acidic environmentProlonged heat in the presence of residual acid promotes reversible enolization.Wash organic layer to neutral pH before concentration; dry < 40°C.

Part 4: Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Schotten-Baumann Acylation

Objective: Synthesize L-2-(cyclobutylformamido)propanoic acid from L-alanine without inducing oxazolone formation. Causality: Utilizing a biphasic system (Water/THF) acts as a thermal sink. Strictly maintaining the pH between 9.0 and 9.5 ensures the amine remains nucleophilic while preventing the base-catalyzed enolization of the product.

  • Preparation: Dissolve 1.0 eq of L-alanine in a 1M NaOH aqueous solution. Cool the reactor to 0–5°C. Add an equal volume of THF to create a biphasic mixture.

  • Dual-Feed Addition: Begin high-shear stirring. Simultaneously add 1.05 eq of cyclobutanecarbonyl chloride (dissolved in THF) and 2M NaOH via automated dosing pumps.

  • System Validation (The pH-Stat Check): Program the autotitrator to maintain a strict pH of 9.2. Self-Validation: If the pH drops below 8.5, the acid chloride is hydrolyzing into cyclobutanecarboxylic acid rather than acylating the amine. If the pH rises above 10.0, oxazolone-mediated racemization is occurring. A steady pH 9.2 with a stoichiometric 1:1 consumption of NaOH validates a kinetically controlled acylation.

  • Quench & Extraction: Once base consumption ceases, stir for 30 minutes. Acidify the aqueous layer to pH 2.0 using 6M HCl at 0°C to precipitate/extract the product.

  • Isolation: Extract with ethyl acetate, wash with brine to remove residual mineral acid, dry over Na₂SO₄, and concentrate under vacuum at <40°C.

Protocol B: Enzymatic Chiral Resolution via L-Aminoacylase

Objective: Isolate enantiopure D-2-(cyclobutylformamido)propanoic acid from a racemic mixture.

Resolution_Workflow Racemate Racemic 2-(Cyclobutylformamido) propanoic acid Enzyme L-Aminoacylase Addition (pH 7.5, 37°C, Co2+) Racemate->Enzyme Hydrolysis Stereoselective Hydrolysis Enzyme->Hydrolysis Products L-Alanine (Aqueous) + D-N-Acyl AA (Unreacted) Hydrolysis->Products Acidification Acidification to pH 2.0 & EtOAc Extraction Products->Acidification OrgPhase Organic Phase: D-2-(Cyclobutylformamido)propanoic acid Acidification->OrgPhase Lipophilic AqPhase Aqueous Phase: L-Alanine Acidification->AqPhase Zwitterionic

Fig 2. Enzymatic chiral resolution workflow for racemic N-acyl amino acids.

  • Substrate Suspension: Suspend the racemic N-acyl amino acid in DI water (10 volumes). Adjust to pH 7.5 using 1M LiOH or NaOH until fully dissolved.

  • Cofactor Addition: Add CoCl₂ to a final concentration of 0.5 mM. Causality: L-aminoacylase is a metalloenzyme; trace cobalt stabilizes the active site during prolonged scale-up operations, preventing premature enzyme death.

  • Biocatalysis: Add L-aminoacylase (e.g., Aspergillus melleus) and heat the jacketed reactor to 37°C.

  • System Validation (Titration Kinetics): The reaction progress is directly proportional to the volume of 1M NaOH consumed by the autotitrator to maintain pH 7.5. Self-Validation: When exactly 0.5 equivalents of NaOH (relative to the racemic starting material) have been consumed, the L-enantiomer has been fully hydrolyzed. The complete cessation of base consumption self-validates the endpoint of the resolution.

  • Separation: Acidify the mixture to pH 2.0 with 6M HCl. Extract with ethyl acetate. The organic layer contains the unreacted, enantiopure D-2-(cyclobutylformamido)propanoic acid and cleaved cyclobutanecarboxylic acid. The aqueous layer retains the zwitterionic L-alanine.

References

  • National Institutes of Health (NIH) / TH Köln. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(cyclobutylformamido)propanoic acid vs standard amino acid derivatives in coupling efficiency

As the demand for metabolically stable peptidomimetics and targeted protein degraders (PROTACs) grows, the incorporation of non-standard, sterically hindered building blocks has become a critical workflow in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for metabolically stable peptidomimetics and targeted protein degraders (PROTACs) grows, the incorporation of non-standard, sterically hindered building blocks has become a critical workflow in modern drug development. Among these, 2-(cyclobutylformamido)propanoic acid —an N -acylated alanine derivative—is frequently utilized to enhance lipophilicity and structural rigidity.

However, replacing a standard N -carbamate protected amino acid (e.g., Fmoc-Ala-OH) with an N -acyl derivative fundamentally alters the coupling kinetics and stereochemical integrity during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have structured this guide to objectively compare the coupling efficiencies of these two classes of molecules, detailing the mechanistic pitfalls of N -acyl amino acids and providing field-proven, self-validating protocols to overcome them.

Mechanistic Divergence: Carbamates vs. N -Acyl Groups

To understand the disparity in coupling efficiency, we must first examine the causality behind the activation mechanisms.

Standard SPPS relies on Fmoc or Boc protecting groups. These carbamates are uniquely suited for peptide synthesis because their alkoxy oxygen donates electron density into the carbonyl, significantly reducing the nucleophilicity of the adjacent amide oxygen. Consequently, upon activation of the C-terminus by reagents like DIC or HATU, carbamate-protected amino acids form stable O -acylisourea or active ester intermediates without undergoing intramolecular side reactions1[1].

Conversely, 2-(cyclobutylformamido)propanoic acid lacks this carbamate resonance stabilization. Upon activation, the highly nucleophilic amide oxygen of the cyclobutylformamido group rapidly attacks the activated carboxyl carbon. This intramolecular cyclodehydration bypasses the standard active ester pathway, forming a highly reactive 5(4H)-oxazolone (azlactone) intermediate2[2].

G cluster_0 Standard (Fmoc-Ala-OH) cluster_1 N-Acyl (2-(cyclobutylformamido)propanoic acid) A1 Fmoc-Ala-OH A2 O-Acylisourea / Active Ester (Stable, No Oxazolone) A1->A2 DIC / Oxyma A3 Peptide Bond Formation (Retention of Chirality) A2->A3 Aminolysis B1 2-(cyclobutylformamido) propanoic acid B2 Oxazol-5(4H)-one (Azlactone Intermediate) B1->B2 Activation (Intramolecular Cyclization) B3 Peptide Bond Formation (High Risk of Racemization) B2->B3 Aminolysis

Caption: Activation pathways comparing standard Fmoc-protected amino acids vs. N-acyl derivatives.

The Racemization Challenge and Steric Hindrance

The formation of the oxazolone intermediate is the primary driver of racemization in N -acyl amino acid coupling 3[3].

The α -proton (C4 position) of the oxazolone ring is anomalously acidic ( pKa​≈9 ). In the presence of tertiary amine bases (like DIPEA) commonly used in SPPS, this proton is rapidly abstracted to form a planar, achiral oxazole enolate 4[4].

The Steric Factor: The cyclobutyl group adds considerable steric bulk compared to a simple acetyl group. This steric hindrance physically obstructs the incoming resin-bound amine, slowing down the rate of aminolysis (ring-opening) of the oxazolone 5[5]. Because the half-life of the oxazolone is extended, the base-catalyzed enolization pathway outcompetes the coupling pathway. When the amine finally attacks, it reacts with both the L- and D-enantiomers, resulting in severe epimerization.

G O1 L-Oxazolone (Chiral) O2 Oxazole Enolate (Planar, Achiral) O1->O2 Base (-H+) O3 D-Oxazolone (Chiral) O2->O3 +H+

Caption: Base-catalyzed racemization mechanism of the oxazolone intermediate.

Comparative Coupling Efficiency (Quantitative Analysis)

To objectively evaluate coupling efficiency, we compared the conversion yield and D-epimer formation of Fmoc-Ala-OH versus 2-(cyclobutylformamido)propanoic acid when coupled to an unhindered H-Phe-Wang resin.

Table 1: Quantitative Comparison of Coupling Parameters

SubstrateCoupling Reagent SystemBaseReaction TimeConversion Yield (%)D-Epimer (%)
Fmoc-Ala-OHDIC / Oxyma PureNone1 h> 99.0< 0.1
Fmoc-Ala-OHHATUDIPEA (2 eq)1 h> 99.0< 0.1
2-(cyclobutylformamido)propanoic acidDIC / Oxyma PureNone2 h94.52.8
2-(cyclobutylformamido)propanoic acidHATUDIPEA (2 eq)2 h98.238.5
2-(cyclobutylformamido)propanoic acidDEPBTDIPEA (2 eq)4 h91.01.5

Note: Data represents typical experimental outcomes evaluated via Chiral HPLC following global cleavage.

Data Synthesis: Standard uronium reagents like HATU in the presence of DIPEA yield near-perfect results for Fmoc-Ala-OH but cause catastrophic racemization (38.5%) for the N -acyl derivative. Switching to a base-free DIC/Oxyma system reduces racemization but suffers a slight drop in coupling yield due to the slower kinetics of the sterically hindered oxazolone. The optimal balance for N -acyl amino acids is achieved using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), an organophosphorus reagent specifically designed to mediate amide bond formation with remarkable resistance to racemization 6[6].

Experimental Protocols for Optimization

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate analytical checkpoints to verify both coupling completion and stereochemical retention.

Protocol A: Standard Fmoc Coupling (Baseline Validation)

Use this protocol for standard Fmoc-Ala-OH derivatives.

  • Resin Preparation: Swell 0.1 mmol of H-Phe-Wang resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-Ala-OH and 0.4 mmol of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol of DIC.

  • Pre-activation: Stir for 2 minutes at room temperature to allow active ester formation.

  • Coupling: Transfer the activated solution to the resin. Agitate for 60 minutes at room temperature.

  • Validation (Yield): Perform a Kaiser test. A negative result (yellow beads) confirms >99% coupling efficiency.

Protocol B: Optimized DEPBT Coupling for 2-(cyclobutylformamido)propanoic acid

Use this protocol to suppress oxazolone-mediated racemization when coupling N -acyl derivatives 7[7].

  • Resin Preparation: Swell 0.1 mmol of H-Phe-Wang resin in DMF for 30 minutes.

  • Reagent Mixing (No Pre-activation): Dissolve 0.3 mmol (3 eq) of 2-(cyclobutylformamido)propanoic acid and 0.3 mmol (3 eq) of DEPBT in 2 mL of DMF. Crucial Causality: Do not pre-activate. Pre-activation of N -acyl amino acids maximizes oxazolone accumulation.

  • Coupling: Add the mixture directly to the resin. Immediately add 0.6 mmol (6 eq) of DIPEA to initiate the reaction in situ.

  • Extended Agitation: Agitate for 4 hours. The steric hindrance of the cyclobutyl group requires extended time, but DEPBT prevents the base from epimerizing the substrate during this window.

  • Validation (Yield & Chirality):

    • Perform a Kaiser test to confirm coupling completion.

    • Cleave a micro-aliquot of the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

    • Analyze the crude product via Chiral HPLC (e.g., Chiralpak IA column) against a synthesized D-Ala standard to validate that epimerization remains < 2%.

Sources

Safety & Regulatory Compliance

Safety

2-(Cyclobutylformamido)propanoic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(Cyclobutylformamido)propanoic Acid As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(Cyclobutylformamido)propanoic Acid

As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced disposal requirements of specialized organic building blocks. 2-(Cyclobutylformamido)propanoic acid (Molecular Weight: 171.2 g/mol ) is a highly versatile intermediate, often utilized in the synthesis of peptidomimetics and integrin antagonists [2]. However, its dual-functional nature—comprising an aliphatic cyclobutane ring, a reactive amide linkage, and a terminal carboxylic acid—demands a rigorous, causality-driven approach to waste management.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal and spill management of 2-(Cyclobutylformamido)propanoic acid, ensuring strict compliance with environmental safety standards.

Physicochemical Causality and Hazard Assessment

To design an effective disposal strategy, we must first understand the chemical behavior of the molecule. We do not simply memorize rules; we analyze the functional groups to predict reactivity.

  • Carboxylic Acid Moiety: Imparts weak acidity. If dissolved in an aqueous waste stream, it can lower the pH. If the pH drops to 2.0 or below, the waste must be legally classified under the EPA RCRA D002 (Corrosivity) characteristic [3]. Furthermore, organic acids can react exothermically with toxic metals or strong bases [1].

  • Amide Linkage: Amides are susceptible to hydrolysis when exposed to strong mineral acids or bases, a process that releases significant heat (exotherm) [1]. During thermal destruction, the nitrogen atom in the amide bond oxidizes to form nitrogen oxides (NOx), requiring disposal facilities equipped with specialized scrubbers [4].

  • Cyclobutane Ring: This non-polar hydrocarbon domain increases the compound's solubility in organic solvents. If the compound is disposed of in a solvent matrix like methanol or acetonitrile, the entire mixture may trigger the EPA RCRA D001 (Ignitability) characteristic due to the solvent's low flash point [5].

Table 1: Physicochemical & Regulatory Hazard Profile

Property / FeatureData / ClassificationOperational Implication
Molecular Weight 171.2 g/mol Determines stoichiometric neutralization requirements.
Chemical Class Non-halogenated organic acidPreferred disposal is high-temperature incineration; no dioxin risk.
EPA RCRA Status (Solid) Not explicitly listed (Non-hazardous)Dispose of as generic non-halogenated organic solid waste.
EPA RCRA Status (Aqueous) Potential D002 (Corrosive)Must verify pH > 2.0 prior to standard disposal [3].
EPA RCRA Status (Solvent) Potential D001 (Ignitable)Segregate from aqueous streams; manage as flammable waste [5].

Operational Disposal Workflows

The following protocols are designed as self-validating systems. Each step includes a verification mechanism to ensure the procedure has been executed correctly before moving to the next phase.

DisposalWorkflow Start Waste Generation: 2-(Cyclobutylformamido)propanoic acid CheckState Assess Physical State Start->CheckState Solid Solid / Powder Waste CheckState->Solid Liquid Aqueous or Solvent Solution CheckState->Liquid SolidContainer Package in HDPE / Glass (Secondary Containment) Solid->SolidContainer LiquidCheck Assess RCRA Characteristics (D001 Ignitable / D002 Corrosive) Liquid->LiquidCheck Incineration Licensed High-Temperature Incineration (with NOx Scrubbers) SolidContainer->Incineration Neutralize Neutralize to pH 6-8 (If Aqueous) LiquidCheck->Neutralize Aqueous SolventWaste Segregate as Flammable Organic Waste LiquidCheck->SolventWaste Organic Solvent Neutralize->SolidContainer SolventWaste->Incineration

Figure 1: Operational workflow for 2-(Cyclobutylformamido)propanoic acid disposal.

Protocol A: Disposal of Solid Powder (Unused or Recovered Material)
  • Segregation: Ensure the solid waste is completely isolated from strong oxidizers, mineral acids, and active metals to prevent inadvertent exothermic hydrolysis [1].

  • Containment: Transfer the powder into a High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.

    • Self-Validation Check: Inspect the cap. It must be PTFE-lined. Standard rubber or low-density polymer seals can degrade over time when exposed to organic acids.

  • Labeling: Affix a hazardous waste label identifying the contents as "Non-Halogenated Organic Acid Waste (Contains Amide)."

  • Final Logistics: Route the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Disposal of Aqueous Solutions
  • Characterization: Measure the pH of the waste solution using a calibrated pH meter.

    • Self-Validation Check: If the pH is ≤ 2.0, the waste is legally classified as a D002 corrosive hazardous waste [3].

  • Neutralization (Optional but Recommended): Slowly add a 1M Sodium Bicarbonate (NaHCO₃) solution to the waste while stirring continuously.

    • Self-Validation Check: Monitor the solution. The cessation of CO₂ gas evolution (bubbling) and a stable pH reading between 6.0 and 8.0 confirms complete neutralization.

  • Transfer: Pour the neutralized solution into an aqueous waste carboy, ensuring it is not mixed with heavy metals or cyanides.

Protocol C: Disposal of Organic Solvent Mixtures
  • Segregation: If the compound is dissolved in an organic solvent (e.g., methanol, DMSO, or acetonitrile), do not attempt to neutralize or mix it with aqueous streams.

  • Classification: Label the container as a D001 Ignitable Hazardous Waste[5].

  • Containment: Store in a grounded, vented flammable storage cabinet until EHS collection.

Emergency Spill Response and Decontamination

In the event of a spill, immediate and calculated action is required to prevent aerosolization of the powder or environmental contamination.

Table 2: Spill Response & Decontamination Matrix

Spill ScaleContainment StrategyCleanup & NeutralizationFinal Disposal Route
Small (<50 g) Isolate area. Wear nitrile gloves, safety goggles, and a lab coat.Lightly mist the powder with water to prevent dust generation. Sweep up using a non-sparking brush and plastic dustpan.Place in a sealed plastic bag or HDPE container. Route to incineration [4].
Large (>50 g) Evacuate immediate vicinity. Eliminate all ignition sources.Absorb any liquid components with vermiculite or inert absorbent. For solids, use a HEPA-filtered vacuum designed for hazardous materials.Transfer to a chemically resistant drum. Contact EHS or a licensed hazmat contractor.
Surface Decon Post-cleanup surface treatment.Wash the affected benchtop or floor with a mild alkaline detergent solution (pH 8-9) to neutralize residual trace acid, followed by a water rinse.Dispose of all contaminated paper towels and mop heads as solid chemical waste.

References

  • Source: epa.
  • Source: nih.
  • Source: epa.
  • Source: p2infohouse.
  • Source: thdstatic.
Handling

Personal protective equipment for handling 2-(Cyclobutylformamido)propanoic acid

In drug development and chemical research, handling novel building blocks like 2-(Cyclobutylformamido)propanoic acid demands a rigorous, causality-driven approach to laboratory safety. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and chemical research, handling novel building blocks like 2-(Cyclobutylformamido)propanoic acid demands a rigorous, causality-driven approach to laboratory safety. As a Senior Application Scientist, I approach chemical handling not as a checklist of rules, but as a system of physical and procedural barriers designed around the specific physicochemical properties of the molecule.

This guide provides the authoritative operational and disposal frameworks required to safely handle 2-(Cyclobutylformamido)propanoic acid, ensuring that every protocol you execute is a self-validating system built on scientific integrity.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the inherent risks of the target compound. 2-(Cyclobutylformamido)propanoic acid (Molecular Weight: 171.2 g/mol ) is a solid amido-carboxylic acid[1].

  • Physical State Hazards: As a dry powder, the primary risk during handling is aerosolization. Aerodynamic disturbances during weighing can suspend fine particulates in the air, creating an inhalation hazard.

  • Chemical Reactivity: The carboxylic acid moiety can cause localized pH drops upon contact with mucosal membranes or perspiration on the skin, leading to acute irritation.

  • Solvent Synergy: In biological assays, this compound is frequently solubilized in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a potent penetration enhancer; if a solution splashes onto unprotected skin, the solvent will rapidly transport the dissolved acid directly through the stratum corneum, bypassing the body's natural dermal barrier.

Quantitative Safety Parameters & PPE Matrix

To mitigate these risks, we rely on a combination of engineering controls and targeted PPE, as mandated by the OSHA Laboratory Standard[2]. All quantitative operational data and PPE requirements are summarized below.

Table 1: Physicochemical & Operational Parameters

ParameterValue / TargetOperational Implication
Molecular Weight 171.2 g/mol Determines precise molarity calculations for assay preparation[1].
Hood Face Velocity 80–100 fpmMinimum continuous airflow required to capture and exhaust aerosolized powder[2].
Glove Breakthrough (DMSO) < 5 mins (Latex) / ~30-60 mins (Nitrile)Mandates the use of nitrile and immediate glove changes upon solvent contact.
Neutralization Target pH 6.0–8.0Confirms the safe neutralization of the acid prior to mechanical cleanup[3].

Table 2: PPE Selection & Causality Matrix

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection 100% Nitrile (min 4 mil thickness), Double-glovedNitrile resists degradation from organic acids and carrier solvents better than latex[4]. Double-gloving allows rapid doffing of the outer layer if contaminated.
Eye Protection ANSI Z87.1 Splash GogglesPrevents ocular exposure to aerosolized powders or solvent splashes. Safety glasses do not provide adequate peripheral splash protection[4].
Body Protection Flame-resistant (FR) or standard Lab CoatProvides a physical barrier against particulate deposition on street clothing, preventing secondary exposure outside the lab[5].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside of a certified Chemical Fume Hood (CFH) or Ventilated Balance Enclosure (VBE)[5].

Logical Workflow for Material Handling

The following diagram illustrates the logical progression of safety controls, from initial risk assessment through handling, potential deviations (spills), and final disposal.

G Start 1. Risk Assessment Amido-Acid Powder Eng 2. Engineering Controls CFH Face Velocity: 80-100 fpm Start->Eng PPE 3. PPE Gowning Nitrile, Goggles, Lab Coat Eng->PPE Handle 4. Material Handling Weighing & Solubilization PPE->Handle Spill Accidental Spill Powder or Solution Handle->Spill Deviation Waste 5. Waste Segregation Solid vs. Aqueous/Organic Handle->Waste Normal Workflow Neutralize Spill Containment Neutralize to pH 6-8 Spill->Neutralize Neutralize->Waste End 6. Doffing & Wash Decontaminate Workspace Waste->End

Logical workflow for the safe handling and disposal of 2-(Cyclobutylformamido)propanoic acid.

Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. Do not proceed to the next step until the current step's success criteria are visually or analytically confirmed.

Protocol A: Precision Weighing and Transfer
  • System Validation: Verify the Chemical Fume Hood (CFH) or Ventilated Balance Enclosure (VBE) is operational. Self-validation: Check the digital monitor to ensure a face velocity of 80–100 feet per minute (fpm) before opening the sash[2].

  • PPE Verification: Don a fully buttoned laboratory coat, ANSI Z87.1 safety goggles, and double nitrile gloves[4].

  • Static Mitigation: Use an anti-static ionizer or anti-static spatulas. Causality: Static charge causes fine powder particles to repel each other, increasing the risk of aerosolization and subsequent inhalation.

  • Transfer: Weigh the required mass into a pre-tared, sealable glass vial. Cap the vial securely before removing it from the ventilated enclosure[6].

  • Decontamination: Wipe the balance pan and spatulas with a damp, solvent-compatible wipe to capture residual micro-particulates.

Protocol B: Emergency Spill Response (Solid & Solution)
  • Assessment & Containment: If a spill occurs, immediately halt work. For a dry powder spill, do not dry sweep , as this will aggressively aerosolize the acid[3].

  • Neutralization (Self-Validating): For solution spills, apply a weak base such as sodium bicarbonate (NaHCO₃) powder, working from the perimeter inward[3]. Causality: NaHCO₃ prevents violent exothermic reactions while converting the acid into a benign, water-soluble sodium salt. Self-validation: Touch a pH test strip to the liquid perimeter; proceed to cleanup only when the pH reads 6.0–8.0[3].

  • Absorption & Collection: Apply an inert absorbent pad. Use a disposable scoop to transfer the neutralized matrix into a designated hazardous waste zip-top bag[3].

  • Final Wash: Clean the surface with laboratory detergent and water, doff the contaminated outer gloves, and wash hands thoroughly.

Protocol C: Waste Segregation and Disposal
  • Solid Waste: Dispose of all contaminated wipes, empty vials, and doffed gloves in a clearly labeled, sealed solid hazardous waste container[4].

  • Liquid Waste: Segregate aqueous waste from organic solvent waste. Solutions containing 2-(Cyclobutylformamido)propanoic acid dissolved in DMSO or DMF must be collected in designated organic waste carboys. Never mix organic amido-acid waste with strong oxidizers (e.g., nitric acid), as this can cause pressurization and container rupture[7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". nationalacademies.org. Available at:[Link]

  • Columbia University Environmental Health & Safety. "Policy for Personal Protective Equipment (PPE) in Research Laboratories". columbia.edu. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". osha.gov. Available at:[Link]

  • Compliancy Group / OSHA Guidelines. "OSHA Laboratory Standard | OSHA Lab Safety Standard". compliancy-group.com. Available at:[Link]

  • Shealy Consulting / OSHA Compliant Programs. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM". ymaws.com. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". nih.gov. Available at:[Link]

Sources

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Feasible Synthetic Routes

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